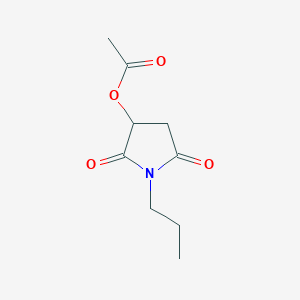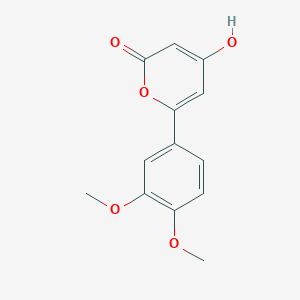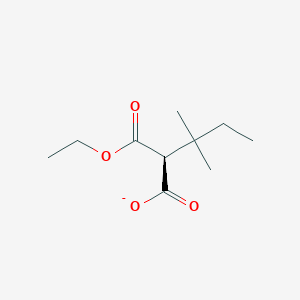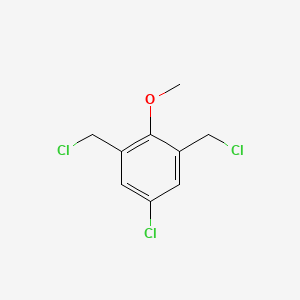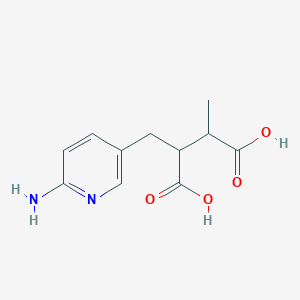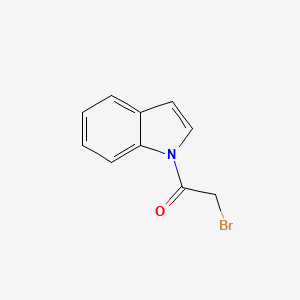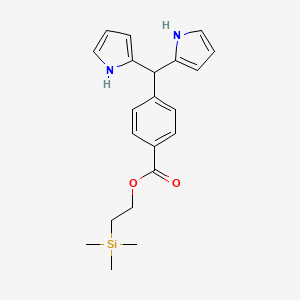
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester is a complex organic compound with the molecular formula C21H26N2O2Si. This compound is characterized by the presence of a benzoic acid core substituted with a di-1H-pyrrol-2-ylmethyl group and a 2-(trimethylsilyl)ethyl ester group. It is primarily used in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester typically involves the esterification of 4-(di-1H-pyrrol-2-ylmethyl)benzoic acid with 2-(trimethylsilyl)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as pyridine. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
- Carboxylic acids or ketones from oxidation.
- Alcohols from reduction.
- Substituted esters or amides from nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism of action of benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, methyl ester: Similar structure but with a methyl ester group instead of a 2-(trimethylsilyl)ethyl ester group.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: Compounds with similar pyrrole and benzoic acid moieties but different functional groups.
Uniqueness
The presence of the 2-(trimethylsilyl)ethyl ester group in benzoic acid, 4-(di-1H-pyrrol-2-ylmethyl)-, 2-(trimethylsilyl)ethyl ester imparts unique chemical properties, such as increased steric bulk and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
262267-30-1 |
|---|---|
Molekularformel |
C21H26N2O2Si |
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
2-trimethylsilylethyl 4-[bis(1H-pyrrol-2-yl)methyl]benzoate |
InChI |
InChI=1S/C21H26N2O2Si/c1-26(2,3)15-14-25-21(24)17-10-8-16(9-11-17)20(18-6-4-12-22-18)19-7-5-13-23-19/h4-13,20,22-23H,14-15H2,1-3H3 |
InChI-Schlüssel |
MQPNMTSOYQAZFO-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)CCOC(=O)C1=CC=C(C=C1)C(C2=CC=CN2)C3=CC=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-Dioxabicyclo[1.1.0]but-1(3)-ene](/img/structure/B12570073.png)
![3-[1,1-Dimethyl-2-(2-methoxyphenyl)-2-oxoethyl]pyridine 1-oxide](/img/structure/B12570074.png)
![(3-Triethoxysilylpropyl)[3-(2-pyridyl)-1-pyrazolyl]acetamide](/img/structure/B12570076.png)
